molecular formula C9H4F3N3 B8589872 4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile

4-Amino-6-(trifluoromethyl)-1,3-benzenedicarbonitrile

Cat. No.: B8589872
M. Wt: 211.14 g/mol
InChI Key: XBOGDGSKLKKGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Amino-2-trifluoromethyl benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted anilines, benzimidazoles, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-trifluoromethyl benzonitrile is unique due to its high reactivity and versatility in forming various derivatives. Its ability to serve as a starting material for the synthesis of pharmaceuticals like bicalutamide highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

4-amino-6-(trifluoromethyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-8(15)6(4-14)1-5(7)3-13/h1-2H,15H2

InChI Key

XBOGDGSKLKKGAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C#N)N)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-5-iodo-2-trifluoromethyl-benzonitrile (1.5 mmoL), CuCN (1.7 mmoL) in NMP (10 mL) was heated at 150° C. for 4 hrs. The reaction mixture was passed through a pad of Celite. The reaction mixture was then partitioned between ethyl acetate and water. The organic layer was washed with water, then brine, dried over anhydrous Na2SO4, filtered and concentrated to yield the title compound as a brown solid.
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CuCN
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